1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol
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Overview
Description
Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science . This compound, specifically, features a bromine atom attached to the thiophene ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It can be used to study the effects of thiophene-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets. The thiophene ring can also interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
1-Amino-3-(4-bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
3-(4-bromothiophen-2-yl)propan-1-ol: This compound lacks the amino group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
1-amino-3-(4-bromothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-5-1-7(11-4-5)2-6(10)3-9/h1,4,6,10H,2-3,9H2 |
InChI Key |
HWOGTHRBDPNGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CC(CN)O |
Origin of Product |
United States |
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